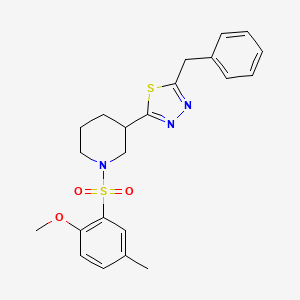
2-Benzyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Benzyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Benzyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a piperidine moiety and a sulfonyl group enhances its pharmacological profile.
Antimicrobial Properties
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole moiety have been shown to possess antibacterial and antifungal properties. A review highlighted that various derivatives demonstrated effectiveness against multiple pathogens, suggesting that this compound may also exhibit similar properties .
Anticancer Activity
Studies have suggested that 1,3,4-thiadiazole derivatives can inhibit tumor growth through various mechanisms, including the inhibition of DNA and RNA synthesis. For example, compounds derived from this scaffold have been demonstrated to target key kinases involved in cancer progression .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20b | HepG-2 | 4.37±0.7 |
| 20b | A-549 | 8.03±0.5 |
This table indicates the promising anticancer activity of related compounds, implying potential efficacy for the target compound as well .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been well-documented. For instance, studies on similar compounds showed they could significantly reduce nitric oxide (NO) secretion in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may also possess anti-inflammatory capabilities .
The biological activities of thiadiazole derivatives are attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazoles act by inhibiting enzymes crucial for pathogen survival or cancer cell proliferation.
- Receptor Interaction : The heteroatoms in the thiadiazole ring can interact with various biological targets, including receptors and kinases.
- Synergistic Effects : When combined with other pharmacologically active compounds, thiadiazoles can enhance therapeutic effects while reducing toxicity .
Study on Anticancer Activity
A study published in MDPI evaluated several thiadiazole derivatives against various cancer cell lines. The results indicated that certain modifications to the thiadiazole structure led to increased cytotoxicity against both HepG-2 and A-549 cells . This reinforces the potential of this compound in cancer therapy.
Anti-inflammatory Study
Another research effort explored the anti-inflammatory effects of related compounds in RAW264.7 macrophages. The study found that at a concentration of 6 µM, these compounds significantly inhibited LPS-induced NO secretion without notable cytotoxicity . This suggests that the target compound may similarly exert protective effects against inflammation.
Properties
IUPAC Name |
2-benzyl-5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-16-10-11-19(28-2)20(13-16)30(26,27)25-12-6-9-18(15-25)22-24-23-21(29-22)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18H,6,9,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQRGVEEQFTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














